molecular formula C8H8ClNO2 B1346049 2-(Chloromethyl)-1-methyl-4-nitrobenzene CAS No. 58966-24-8

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Cat. No. B1346049
CAS RN: 58966-24-8
M. Wt: 185.61 g/mol
InChI Key: HBCZMIJXNQCIDC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-4-nitrobenzene, also known as 2-CMNB, is an organic compound used in the synthesis of various organic compounds, and is also known to have scientific research applications. 2-CMNB is a colorless, crystalline solid and is insoluble in water. It has a molecular weight of 202.58 g/mol and a melting point of approximately 74°C. This compound is synthesized from the reaction of 1-methyl-4-nitrobenzene and thionyl chloride.

Scientific Research Applications

Electrosynthesis and Reduction

Electrochemical studies of similar chloromethyl nitrobenzene compounds have provided insights into electrosynthetic routes, producing derivatives like 1-nitro-2-vinylbenzene and 1H-indole. These pathways involve the reduction of nitro groups and subsequent base reactions with alkyl halide moieties, highlighting potential applications in synthetic chemistry (Du & Peters, 2010).

Nucleophilic Substitution Reactions

Nitroheteroarenes, including chloromethyl nitrobenzene derivatives, exhibit varied reactivity in vicarious nucleophilic substitution (VNS) reactions. These reactions, crucial for synthesizing pharmaceuticals and other chemicals, demonstrate the significant electrophilic nature of these compounds, especially when compared to nitrobenzene (Seeliger et al., 2008).

Crystallography and Molecular Structure

Crystallographic studies of similar compounds, like 2,6-Di­chloro-4-nitro­toluene, provide valuable information about molecular structure, including the planarity of atoms and the inclination of nitro groups to the benzene ring. This knowledge is fundamental for understanding molecular interactions and designing materials and chemicals (Medjroubi et al., 2017).

Synthesis of Azo Group-Containing Schiff Base Ligands

Chloromethyl nitrobenzene derivatives are used in the synthesis of Schiff base ligands, which are crucial in forming complexes with metals. These complexes have applications in various fields, including catalysis and material science, thanks to their unique magnetic and spectroscopic properties (Ahmadi & Amani, 2012).

Method Development for Detecting Genotoxic Impurities

Developing methods for the detection and quantification of genotoxic impurities, such as those involving chloromethyl nitrobenzene derivatives in pharmaceuticals, is crucial for ensuring drug safety. Advanced techniques like HPLC are employed to maintain the rigorous quality control standards in the pharmaceutical industry (Gaddam et al., 2020).

Microbial Degradation Studies

Understanding the microbial degradation of chloronitrobenzene compounds is vital for environmental bioremediation strategies. Studies on specific bacterial strains that can utilize these compounds can lead to effective methods for cleaning up environmental contaminants (Shah, 2014).

properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZMIJXNQCIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207705
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-methyl-4-nitrobenzene

CAS RN

58966-24-8
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(2-methyl-5-nitrobenzyl)acetamide (3.12 g; 0.015 mol), phosphorus oxychloride (5.12 g; 0.032 mol) and dimethylformamide (2.19 g; 0.03 mol) in xylene (50 ml) is refluxed for one hour. The reaction mixture is then washed with water and the solvent evaporated. This treatment produces 2.36 g (i.e., 85% yield) of product having a melting point of 56° to 62° C.
Name
N-(2-methyl-5-nitrobenzyl)acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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